molecular formula C10H5Cl3N4S3 B1614462 Subendazole CAS No. 54340-66-8

Subendazole

Cat. No.: B1614462
CAS No.: 54340-66-8
M. Wt: 383.7 g/mol
InChI Key: DFNZCGDKDPIQQY-UHFFFAOYSA-N
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Description

Subendazole (C₁₀H₅Cl₃N₄S₃) is an investigational antihelminthic agent belonging to the benzimidazole class. Its chemical name is 4,5,7-trichloro-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)benzimidazole . It is regulated by the US FDA under the Unique Ingredient Identifier (UNII) YT3IDN1WR0 and classified under HS 29349990 for international trade . Preclinical studies indicate efficacy against helminth infections, with reduced cardiotoxicity in rodent models compared to other benzimidazoles .

Properties

CAS No.

54340-66-8

Molecular Formula

C10H5Cl3N4S3

Molecular Weight

383.7 g/mol

IUPAC Name

3-methylsulfanyl-5-[(4,6,7-trichloro-1H-benzimidazol-2-yl)sulfanyl]-1,2,4-thiadiazole

InChI

InChI=1S/C10H5Cl3N4S3/c1-18-9-16-10(20-17-9)19-8-14-6-4(12)2-3(11)5(13)7(6)15-8/h2H,1H3,(H,14,15)

InChI Key

DFNZCGDKDPIQQY-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl

Canonical SMILES

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl

Other CAS No.

54340-66-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of subendazole typically involves the condensation of 2-mercaptobenzimidazole with appropriate halogenated compounds. One common method includes the reaction of 2-mercaptobenzimidazole with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Subendazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various halogenated and alkylated benzimidazole derivatives.

Scientific Research Applications

Subendazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.

    Biology: Studied for its effects on parasitic worms and potential use in controlling parasitic infections.

    Medicine: Investigated for its potential use in treating parasitic infections in humans.

    Industry: Employed in the development of veterinary pharmaceuticals and as a model compound for studying benzimidazole chemistry.

Mechanism of Action

Subendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the intestinal cells of the parasites. The result is impaired glucose uptake and energy production, ultimately leading to the immobilization and death of the parasites .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Molecular Comparisons

Key structural differences among benzimidazoles influence their pharmacological profiles. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Regulatory Status
Subendazole C₁₀H₅Cl₃N₄S₃ 4,5,7-Trichloro; thiadiazole-thio group Investigational (US FDA)
Lobendazole C₁₀H₁₁N₃O₂ Ethyl carbamate; no halogen substituents Approved (US FDA Preferred Term)
Etibendazole C₁₈H₁₆FN₃O₄ Fluorine-containing substituent; complex ester chain Scheduled in XEVMPD (EU)
Fenbendazole C₁₅H₁₃N₃O₂S Methyl carbamate; phenylthio group Veterinary use (US FDA)
Oxfendazole C₁₅H₁₃N₃O₃S Sulfone group; methyl ester Approved for livestock

Structural Insights :

  • This compound’s trichlorinated benzimidazole core enhances parasitic enzyme inhibition, while its thiadiazole-thio group improves membrane permeability .
  • Lobendazole lacks halogenation, reducing its potency but improving safety in human trials .
  • Etibendazole’s fluorine atom increases metabolic stability, extending half-life .

Pharmacological and Clinical Profiles

Efficacy and Toxicity
  • This compound : Demonstrates broad-spectrum activity against nematodes and cestodes. Rodent studies show lower cardiotoxicity compared to mebendazole analogs .
  • Fenbendazole: Widely used in veterinary medicine for gastrointestinal parasites. Limited human data due to hepatotoxicity risks .
Regulatory and Market Status
  • Fenbendazole and oxfendazole dominate veterinary markets, while lobendazole sees niche human applications .

Key Research Findings

  • This compound :
    • Preclinical LD₅₀ (rodents): >2,000 mg/kg, indicating favorable safety .
    • Mechanistic studies suggest inhibition of β-tubulin polymerization in parasites, similar to albendazole but with higher selectivity .
  • Fenbendazole :
    • Resistance reported in livestock parasites due to prolonged use .
  • Etibendazole :
    • Phase II trials halted due to neurotoxicity at high doses .

Data Discrepancies and Limitations

  • mislabels Fenbendazole’s entry (UNSPSC 51451612) as this compound’s molecular structure, creating confusion. Cross-referencing with and clarifies this error .
  • Clinical trial data for this compound are sparse, relying heavily on preclinical rodent models .

Biological Activity

Subendazole, a benzimidazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound belongs to the class of benzimidazoles, which are known for their ability to interact with microtubules, thereby disrupting the mitotic spindle formation during cell division. This action is crucial in its role as an anticancer agent. The compound's mechanism involves:

  • Inhibition of Tubulin Polymerization : this compound binds to the β-tubulin subunit, preventing the polymerization of tubulin into microtubules, which is essential for mitosis.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties through its interaction with DNA and inhibition of nucleic acid synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM)
A549 (Lung Cancer)6.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower values for A549 and HCC827 suggest a higher sensitivity compared to NCI-H358, indicating that this compound may be more effective against certain lung cancer types .

Antimicrobial Activity

This compound has also shown promising results against various microbial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

These results suggest that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, further supporting its versatility in therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the clinical applications of this compound in treating resistant infections and specific cancer types:

  • Case Study on Lung Cancer Treatment : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy agents. The patient's response was monitored through imaging studies over six months.
  • Antimicrobial Resistance : In a clinical setting, this compound was administered to patients with infections caused by multidrug-resistant organisms. The treatment resulted in positive outcomes, demonstrating its potential as a viable alternative when conventional antibiotics fail.

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